molecular formula C6H13NO B14916074 1-Methyl-3-(methylamino)cyclobutanol

1-Methyl-3-(methylamino)cyclobutanol

Cat. No.: B14916074
M. Wt: 115.17 g/mol
InChI Key: RZTRDGYZPYLHMG-UHFFFAOYSA-N
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Description

Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol is a chiral cyclobutanol derivative. This compound is characterized by the presence of a cyclobutane ring substituted with a methyl group and a methylamino group. The stereochemistry of the compound is specified by the (1r,3r) configuration, indicating the relative positions of the substituents on the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol typically involves the following steps:

    Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Substitution Reactions: The introduction of the methyl and methylamino groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of cyclobutanone with methylamine under acidic conditions can yield the desired product.

    Chiral Resolution: The stereochemistry can be controlled through the use of chiral catalysts or by starting with chiral precursors.

Industrial Production Methods

Industrial production of Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol may involve:

    Batch Processing: Small-scale production using batch reactors where each step is carried out sequentially.

    Continuous Flow Chemistry: Large-scale production using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.

    Reduction: The compound can be reduced to the corresponding cyclobutanol using reducing agents like lithium aluminum hydride.

    Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-methyl-3-(methylamino)cyclobutanone.

    Reduction: Formation of 1-methyl-3-(methylamino)cyclobutanol.

    Substitution: Formation of various substituted cyclobutanols depending on the nucleophile used.

Scientific Research Applications

Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Rel-(1r,3r)-1-methyl-3-(amino)cyclobutan-1-ol: Similar structure but with an amino group instead of a methylamino group.

    Rel-(1r,3r)-1-methyl-3-(ethylamino)cyclobutan-1-ol: Similar structure but with an ethylamino group instead of a methylamino group.

    Rel-(1r,3r)-1-methyl-3-(dimethylamino)cyclobutan-1-ol: Similar structure but with a dimethylamino group instead of a methylamino group.

Uniqueness

Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol is unique due to its specific stereochemistry and the presence of both a methyl and a methylamino group on the cyclobutane ring. This unique combination of features imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1-methyl-3-(methylamino)cyclobutan-1-ol

InChI

InChI=1S/C6H13NO/c1-6(8)3-5(4-6)7-2/h5,7-8H,3-4H2,1-2H3

InChI Key

RZTRDGYZPYLHMG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)NC)O

Origin of Product

United States

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